PKC-theta inhibitor
Description
Overview of Protein Kinase C Family and Isoforms
The PKC family in humans consists of at least ten isozymes. researchgate.net These isoforms are categorized into three main subfamilies based on their structural characteristics and the cofactors required for their activation: conventional, novel, and atypical PKCs. wikipedia.orgnih.govpancreapedia.org
PKC-theta as a Novel PKC Isoform
PKC-theta (PKCθ) is a member of the novel PKC subfamily. wikipedia.orgpancreapedia.orgebi.ac.uk Like other novel PKCs, its activation requires diacylglycerol (DAG) and phosphatidylserine (B164497) but is independent of calcium ions. wikipedia.orgebi.ac.uk PKCθ is encoded by the PRKCQ gene. wikipedia.org It is predominantly expressed in hematopoietic cells, with high levels found in T lymphocytes and platelets, and also in skeletal muscle cells. wikipedia.orgmdpi.comresearchgate.netnih.govdrugbank.com
Significance of PKC-theta in Cellular Biology and Disease
PKCθ plays a significant and non-redundant role in various cellular processes, particularly within the immune system. ebi.ac.uknih.gov Its expression is relatively restricted compared to other PKC isoforms, which contributes to its specific functions. mdpi.comportlandpress.com
In T cells, PKCθ is crucial for signal transduction and influences their activation, survival, and growth. wikipedia.orgdrugbank.comnih.govfrontiersin.org Upon T cell activation by antigen-presenting cells, PKCθ uniquely translocates to the immunological synapse (IS), a specialized structure formed at the interface between the T cell and the antigen-presenting cell. ebi.ac.ukwikipedia.orgresearchgate.netdrugbank.comnih.govfrontiersin.org This translocation is instrumental in mediating signals essential for T cell activation. ebi.ac.uknih.govfrontiersin.org PKCθ is involved in activating key transcription factors such as NF-κB, AP-1, and NFAT, which are essential for T cell activation, proliferation, and cytokine production, including interleukin-2 (B1167480) (IL-2). researchgate.netdrugbank.comnih.govfrontiersin.orgresearchgate.netnih.gov
Beyond its role in T cell activation, PKCθ also contributes to T cell survival by upregulating anti-apoptotic proteins like Bcl-xL. nih.govnih.gov Furthermore, PKCθ is involved in the differentiation of T helper subsets, particularly Th2 and Th17 cells, which are implicated in inflammatory responses. nih.govfrontiersin.org
While primarily known for its role in T cells, PKCθ is also expressed in other cell types, including skeletal muscle cells and platelets, where it regulates muscle development and platelet activation, respectively. mdpi.comnih.govfondazionetelethon.it
Dysregulation of PKCθ activity has been increasingly linked to the pathology of various diseases. mdpi.com Its critical role in T cell activation makes it a key player in T cell-mediated inflammatory and autoimmune diseases. nih.govportlandpress.comfrontiersin.orgresearchgate.netnih.govresearchgate.netfrontiersin.org Additionally, high PKCθ expression has been observed in various cancers, where it is associated with aberrant cell proliferation, migration, and invasion, contributing to tumor aggressiveness, metastasis, and resistance to therapy. mdpi.commdpi.comencyclopedia.pubnih.govnih.govepiaxistherapeutics.com
Rationale for PKC-theta Inhibition as a Therapeutic Strategy
The selective expression of PKCθ in T cells and its critical, non-redundant role in T cell activation and differentiation, particularly in pathways associated with autoimmune and inflammatory responses, make it an attractive therapeutic target. ebi.ac.uknih.govportlandpress.comfrontiersin.orgresearchgate.netnih.govfrontiersin.org Inhibiting PKCθ has the potential to dampen undesired immune responses, such as those seen in autoimmune diseases and chronic inflammation, while potentially preserving beneficial anti-pathogen immunity. portlandpress.comfrontiersin.orgfrontiersin.org
Studies using PKCθ-deficient mice have provided significant evidence supporting this rationale. These mice exhibit defects in T cell activation and are resistant to or show reduced symptoms in various models of autoimmune diseases, including multiple sclerosis (MS), inflammatory bowel disease (IBD), and arthritis. portlandpress.comresearchgate.netresearchgate.netfrontiersin.org PKCθ deficiency also impacts Th2 and Th17-mediated inflammatory responses. nih.govfrontiersin.org
Furthermore, PKCθ's role in promoting the suppressive function of regulatory T cells (Tregs) adds another layer to the therapeutic potential of its inhibition in certain contexts. frontiersin.orgnih.govfrontiersin.org Inhibition of PKCθ has been shown to boost the potential of Tregs to inhibit T cell activation. frontiersin.org
Given the implication of PKCθ in cancer progression and resistance to immunotherapy, targeting PKCθ is also being explored as a potential strategy in oncology. mdpi.comencyclopedia.pubnih.govnih.govepiaxistherapeutics.com Inhibiting nuclear PKCθ has shown potential in overcoming immunotherapy resistance and inhibiting mesenchymal signatures in cancer cells. mdpi.com
The relatively restricted expression profile of PKCθ compared to other PKC isoforms suggests that selective PKCθ inhibition might offer a more targeted therapeutic approach with potentially fewer off-target effects compared to inhibitors that target multiple PKC isoforms. portlandpress.comencyclopedia.pub This has driven significant efforts in academic research and pharmaceutical development to identify potent and selective PKCθ inhibitors. portlandpress.comfrontiersin.orgnih.govfrontiersin.orgencyclopedia.puboup.com
However, challenges remain in developing highly selective inhibitors due to the conserved kinase domain among PKC isoforms. wikipedia.orgfrontiersin.org Research is ongoing to develop inhibitors that specifically target PKCθ, including those that interfere with its unique translocation to the immunological synapse or its nuclear functions, in addition to ATP-competitive inhibitors that block its catalytic activity. frontiersin.orgmdpi.comoup.com
Here are some examples of research findings supporting the rationale for PKC-theta inhibition:
PKCθ-deficient mice showed decreased T cell proliferation and cytokine production in animal models of intestinal inflammatory disease (chronic colitis), suggesting the potential therapeutic use of PKCθ inhibitors for inflammatory disorders. researchgate.netresearchgate.net
Studies in PKCθ-deficient mice demonstrated resistance to or markedly reduced symptoms in models of MS, IBD, arthritis, and asthma, indicating that selective PKCθ inhibition could block T cell-mediated autoimmunity without compromising anti-viral responses. portlandpress.com
A specific PKCθ inhibitory compound, C20, was reported to increase the suppressive function of Tregs from rheumatoid arthritis patients. frontiersin.orgnih.gov
A novel peptide inhibitor (nPKC-θi2) designed to selectively inhibit nuclear translocation of PKCθ, but not its cytoplasmic signaling in healthy T cells, showed potential in overcoming immunotherapy resistance and reducing cancer stem cell signatures in preclinical models. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
4-N-[[4-(aminomethyl)cyclohexyl]methyl]-5-nitro-2-N-[[2-(trifluoromethoxy)phenyl]methyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F3N6O3/c21-20(22,23)32-17-4-2-1-3-15(17)11-26-19-27-12-16(29(30)31)18(28-19)25-10-14-7-5-13(9-24)6-8-14/h1-4,12-14H,5-11,24H2,(H2,25,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOWATVSFKRXRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)CNC2=NC(=NC=C2[N+](=O)[O-])NCC3=CC=CC=C3OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F3N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanisms of Action of Pkc Theta Inhibitors
Molecular and Cellular Mechanisms of PKC-theta Function
PKC-theta is a member of the novel PKC subfamily, characterized by its activation dependence on diacylglycerol (DAG) but not calcium. nih.govnih.govnih.gov Upon T cell activation, PKC-theta translocates to the immunological synapse, a specialized junction formed between a T cell and an antigen-presenting cell (APC). researchgate.netnih.govmdpi.comlongdom.orgresearchgate.netfrontiersin.orgfrontiersin.orgopastpublishers.comnih.govfrontiersin.orgresearchgate.netqiagen.complos.org This translocation is essential for mediating critical TCR signals. frontiersin.org
Role in T-cell Activation and Signal Transduction
PKC-theta is essential for the activation of mature T cells, influencing their proliferation, cytokine production, and differentiation. researchgate.netnih.govlongdom.orgresearchgate.net Its requirement for T cell activation reflects its essential role in inducing signaling pathways that lead to the activation of key transcription factors. researchgate.net Deficiency in PKC-theta results in impaired receptor-induced stimulation of these transcription factors, leading to defective T cell activation and reduced IL-2 production. researchgate.netresearchgate.net
Immunological Synapse Formation and Localization
A unique feature of PKC-theta is its highly selective translocation to the central region of the immunological synapse (IS) upon antigen stimulation. researchgate.netnih.govmdpi.comlongdom.orgresearchgate.netfrontiersin.orgfrontiersin.orgopastpublishers.comnih.govfrontiersin.orgresearchgate.netqiagen.complos.orguniprot.org This localization is crucial for its proper signaling functions. researchgate.netfrontiersin.org The formation of the IS is an active process involving the reorganization of the cytoskeleton. frontiersin.org PKC-theta's translocation to the IS is dependent on the engagement of both the TCR and the CD28 coreceptor. frontiersin.orgnih.gov The unique V3 (hinge) domain of PKC-theta, specifically a proline-rich motif within this domain, is essential for its localization at the IS, where it is anchored to the cytoplasmic tail of CD28, potentially involving Lck protein tyrosine kinase as an intermediate. frontiersin.orguniprot.org This association with CD28 is not only essential for IS localization but also for PKC-theta-mediated activation of downstream signaling pathways. frontiersin.orguniprot.org
Downstream Signaling Pathways
Upon translocation to the immunological synapse, PKC-theta integrates various signaling cascades that lead to the activation of important transcription factors. mdpi.comopastpublishers.com These transcription factors are critical for T cell activation, proliferation, and differentiation. longdom.orgfrontiersin.org
NF-κB Activation
PKC-theta plays a central role in the activation of the nuclear factor-kappa B (NF-κB) pathway in T cells following TCR/CD28 costimulation. researchgate.netnih.govmdpi.comlongdom.orgresearchgate.netfrontiersin.orgopastpublishers.comnih.govfrontiersin.orgresearchgate.netqiagen.complos.orguniprot.orgbiolegend.comfrontiersin.orgnih.gov In resting T cells, NF-κB is sequestered in the cytoplasm by IκB. frontiersin.org Upon TCR/CD28 activation, PKC-theta phosphorylates CARMA1 (also known as CARD11), a key scaffolding protein. researchgate.netnih.govnih.govfrontiersin.org This phosphorylation leads to the recruitment of BCL10 and MALT1, forming the CBM complex, which is instrumental in activating the IκB kinase (IKK) complex. researchgate.netnih.govfrontiersin.orgnih.gov The IKK complex, particularly IKKβ, phosphorylates IκB, marking it for degradation and allowing NF-κB to translocate to the nucleus and activate gene transcription. longdom.orgfrontiersin.orgnih.gov Studies using PKC-theta-deficient mice have shown impaired degradation of IκBα upon TCR stimulation, supporting the model that PKC-theta regulates NF-κB activity through its effect on IKK-IκBα. longdom.orgfrontiersin.org
NFAT Activation
PKC-theta is also involved in the activation of the nuclear factor of activated T cells (NFAT). researchgate.netnih.govlongdom.orgresearchgate.netopastpublishers.comfrontiersin.orgresearchgate.netplos.orguniprot.orgbiolegend.com While early studies in PKC-theta-deficient T cells did not always show substantial defects in NFAT activation, more recent research indicates that PKC-theta enhances NFAT activation, potentially by stimulating calcium influx. nih.govnih.gov TCR-induced calcium influx and subsequent NFAT activation were found to be defective in T cells from PKC-theta-deficient mice. nih.govnih.gov Activated NFAT translocates to the nucleus and cooperates with other transcription factors, such as AP-1, to induce gene expression, including that of IL-2. nih.govfrontiersin.orgnih.gov
AP-1 Activation
The activator protein-1 (AP-1) is another critical transcription factor regulated by PKC-theta in T cells. researchgate.netnih.govmdpi.comlongdom.orgresearchgate.netfrontiersin.orgopastpublishers.comnih.govfrontiersin.orgresearchgate.netqiagen.complos.orguniprot.orgfrontiersin.org PKC-theta contributes to AP-1 activation, which is dependent on several mitogen-activated protein (MAP) kinases, including JNK and ERK. nih.govnih.govfrontiersin.org While some studies initially reported intact MAP kinase activation in PKC-theta-deficient T cells, others have shown impaired ERK and JNK activation in response to specific antigen stimulation. nih.gov PKC-theta has been reported to be the only PKC isoform capable of regulating AP-1 enhancer activation in a Ras-dependent manner. frontiersin.org AP-1 collaborates with NFAT to promote the transcription of genes essential for T cell activation, such as IL-2. nih.govfrontiersin.orgnih.gov
Research Findings:
Studies using PKC-theta-deficient mice (Prkcq-/-) have provided significant insights into the role of PKC-theta in T cell function. These mice exhibit defects in T cell activation, proliferation, cytokine production (including IL-2), and differentiation into inflammatory effector cells like Th2 and Th17 cells. researchgate.netnih.govresearchgate.netfrontiersin.orgnih.govresearchgate.netuniprot.org Conversely, differentiation into regulatory T cells (Tregs) may be enhanced in the absence of PKC-theta. frontiersin.org PKC-theta deficiency has been shown to confer resistance to the development of certain autoimmune diseases and impair alloimmune responses. nih.govmdpi.comresearchgate.netfrontiersin.org
PKC-theta's interaction with CD28 via its V3 domain has been shown to be essential for its downstream signaling functions and the differentiation of Th2 and Th17 cells. frontiersin.orguniprot.org Interference with the formation of the PKC-theta-Lck-CD28 complex is being explored as a basis for developing novel allosteric PKC-theta inhibitors. frontiersin.org
Data Table Example (Illustrative, based on search findings):
| Signaling Pathway | PKC-theta Dependence in T Cells | Key Downstream Effectors | Impact of PKC-theta Deficiency | Relevant Citations |
| NF-κB Activation | Essential for TCR/CD28-induced activation | CARMA1, BCL10, MALT1, IKKβ | Impaired IκB degradation, reduced NF-κB nuclear translocation | researchgate.netlongdom.orgfrontiersin.orgnih.govfrontiersin.orgnih.gov |
| NFAT Activation | Contributes to activation, potentially via Ca2+ influx | Calcineurin | Defective Ca2+ influx and NFAT activation observed in some studies | researchgate.netnih.govresearchgate.netnih.govfrontiersin.orgresearchgate.net |
| AP-1 Activation | Essential for TCR/CD28-induced activation | JNK, ERK | Impaired MAP kinase activation observed in some studies | researchgate.netnih.govresearchgate.netnih.govfrontiersin.orgresearchgate.netfrontiersin.org |
| IL-2 Production | Essential | NFAT, AP-1, NF-κB | Reduced IL-2 production | researchgate.netnih.govresearchgate.netnih.govresearchgate.netbiolegend.com |
| Th2/Th17 Differentiation | Essential | Defective differentiation | nih.govresearchgate.netfrontiersin.orgnih.govuniprot.org |
Compound Names and PubChem CIDs:
Regulation of T-cell Proliferation, Differentiation, and Survival
PKC-θ is a critical regulator of T cell proliferation, differentiation, and survival. nih.govnih.govresearchgate.netnih.govnih.govfrontiersin.org T cells deficient in PKC-θ exhibit defects in their ability to proliferate and differentiate into inflammatory effector cells. nih.govresearchgate.netnih.govnih.govfrontiersin.org PKC-θ promotes T cell survival by regulating anti-apoptotic proteins like Bcl-xL, a process dependent on NF-κB activation. nih.govnih.govfrontiersin.org Inhibition of PKC-θ can lead to defective T cell activation and aberrant expression of apoptosis-related proteins, contributing to poor T cell survival. nih.govresearchgate.netnih.gov
PKC-θ plays a stronger role in the differentiation of naive T cells into inflammatory Th2 and Th17 cells, while being less critical for Th1 and CTL responses. nih.govnih.govfrontiersin.orgfrontiersin.orgfrontiersin.org Studies in PKC-θ deficient mice have shown impaired Th2 and Th17 responses. nih.govnih.govfrontiersin.orgfrontiersin.orgfrontiersin.org
Interleukin-2 (B1167480) Production
PKC-θ is essential for robust Interleukin-2 (IL-2) production in activated T cells. nih.govfrontiersin.orgnih.govresearchgate.netresearchgate.netacs.org PKC-θ mediates the activation of NF-κB, AP-1, and NFAT, which are critical transcription factors required for the activation of the IL-2 gene. nih.govnih.govresearchgate.netnih.govfrontiersin.orgresearchgate.netnih.govfrontiersin.orgfrontiersin.org T cells deficient in PKC-θ exhibit reduced IL-2 production. nih.govnih.govnih.govacs.org Inhibition of PKC-θ downregulates IL-2 production by inhibiting the activation of these transcription factors.
Differential Roles in Effector T cells (Teffs) and Regulatory T cells (Tregs)
PKC-θ exhibits differential roles in effector T cells (Teffs) and regulatory T cells (Tregs). frontiersin.orgresearchgate.netnih.govfrontiersin.orgnih.govresearchgate.netfrontiersin.orgplos.orgnih.govnih.govgrantome.comresearchgate.netresearchgate.net In Teffs, PKC-θ is selectively recruited to the IS and promotes activation and inflammatory responses. researchgate.netnih.govfrontiersin.orgnih.govresearchgate.netresearchgate.netresearchgate.net Conversely, in Tregs, PKC-θ is sequestered away from the IS and mediates a negative feedback on their suppressive function. frontiersin.orgresearchgate.netnih.govfrontiersin.orgnih.govfrontiersin.orgplos.orgnih.govnih.govgrantome.comresearchgate.netresearchgate.net This suggests that PKC-θ inhibition can have a synergistic effect, suppressing pathogenic Teffs while enhancing Treg function. grantome.comnih.gov
Impact on Teff Inflammatory Responses
PKC-θ is crucial for the inflammatory responses mediated by Teffs, particularly Th2 and Th17 cells. nih.govnih.govfrontiersin.orgfrontiersin.orgfrontiersin.org Inhibition or deficiency of PKC-θ leads to impaired differentiation of naive T cells into inflammatory effector cells. nih.govresearchgate.netnih.govnih.govfrontiersin.org Studies in animal models of inflammatory diseases, such as chronic colitis, have shown that PKC-θ deficiency or inhibition leads to decreased T cell proliferation and cytokine production, suggesting a potential therapeutic approach for inflammatory disorders. researchgate.netresearchgate.net
Impact on Treg Suppressive Function
In contrast to its role in Teffs, PKC-θ inhibits the suppressive function of Tregs. frontiersin.orgresearchgate.netnih.govfrontiersin.orgnih.govfrontiersin.orgplos.orgnih.govnih.govresearchgate.netresearchgate.netaai.org Inhibition of PKC-θ has been shown to significantly boost the potential of Tregs to inhibit T cell activation. frontiersin.orgplos.orgnih.gov This enhancement of Treg function by PKC-θ inhibition has been observed in both murine and human Tregs. plos.orgnih.govgrantome.com PKC-θ inhibition can also protect Tregs from inactivation by inflammatory cytokines like TNF-α and restore the diminished suppressive activity of Tregs from patients with rheumatoid arthritis. nih.govnih.gov
Research findings highlight the differential localization of PKC-θ in Teffs and Tregs at the immunological synapse, which is thought to contribute to their distinct functions. nih.govfrontiersin.orgplos.orgnih.govresearchgate.netresearchgate.net
Here is a summary of the differential impact of PKC-theta inhibition on Teffs and Tregs:
| Cell Type | PKC-theta Localization at IS | Impact of PKC-theta Inhibition | Observed Effects | Relevant Snippets |
| Teffs | Central IS | Inhibitory | Decreased activation, proliferation, differentiation (especially Th2/Th17), survival, inflammatory cytokine production. | nih.govfrontiersin.orgnih.govresearchgate.netnih.govnih.govfrontiersin.orgnih.govresearchgate.netfrontiersin.orggrantome.comresearchgate.netresearchgate.netresearchgate.net |
| Tregs | Sequestered from IS | Enhancing | Increased suppressive function, protection from TNF-α inactivation, restored function in diseased states. | frontiersin.orgresearchgate.netnih.govfrontiersin.orgnih.govfrontiersin.orgplos.orgnih.govnih.govgrantome.comresearchgate.netresearchgate.netnih.govaai.org |
PKC-theta's Role in Other Immune Cells
While predominantly studied in T cells, there is evidence supporting a role for PKC-θ in other immune cells. nih.govnih.govfrontiersin.org
Natural Killer (NK) Cells
PKC-θ is highly expressed in Natural Killer (NK) cells and is crucial for their cellular responses. nih.govfrontiersin.orgaai.orgnih.govnih.govresearchgate.net PKC-θ forms microclusters at the immunological synapse between NK cells and their target cells, which is important for cytokine production. aai.org NK cells lacking PKC-θ display profound cytokine secretion defects despite normal cytotoxicity. aai.org PKC-θ is implicated in signal transduction and anti-tumoral activity of NK cells elicited by cytokines like IL-12 or IL-15, and is involved in NK cell functional activation mediated by certain killer-activating receptors. nih.govnih.govresearchgate.net The in vivo development of MHC-I-deficient tumors is favored in PKC-θ deficient mice compared to wild-type mice, suggesting a role for PKC-θ in NK cell-mediated anti-tumor immune surveillance. nih.govnih.govresearchgate.net
Here is a table summarizing the role of PKC-theta in NK cells:
| Cell Type | PKC-theta Expression | PKC-theta Localization at IS | Key Functions Dependent on PKC-theta | Impact of PKC-theta Deficiency | Relevant Snippets |
| NK Cells | High | Forms microclusters at IS | Cytokine production (TNF-α, IFN-γ), signal transduction by IL-12/IL-15 and KARs, anti-tumoral activity. | Defective cytokine secretion, favored tumor development in vivo. | nih.govnih.govfrontiersin.orgaai.orgnih.govnih.govresearchgate.net |
Mechanisms of PKC-theta Inhibition
Inhibitors of PKC-theta employ diverse strategies to impede its function, targeting different aspects of its activation and localization. These mechanisms can broadly be categorized based on the specific interaction or process they disrupt.
ATP-Competitive Inhibitors
ATP-competitive inhibitors represent a major class of PKC-theta inhibitors. frontiersin.orgnih.gov These compounds function by binding to the ATP-binding pocket within the catalytic domain of PKC-theta. nih.govpatsnap.com By occupying this site, they prevent ATP from binding, thereby blocking the enzyme's ability to phosphorylate its downstream substrates and effectively inhibiting its kinase activity. ontosight.ainih.govpatsnap.com
Several compounds have been identified as ATP-competitive PKC-theta inhibitors. For instance, sotrastaurin (B1684114) (AEB071) is described as a multi-kinase inhibitor with strong specificity for PKC-theta, as well as PKC-alpha and PKC-beta, at low picomolar concentrations. frontiersin.org EXS4318 and Compound 20 are also reported to bind the ATP pocket, blocking kinase activation. GF 109203X shares this mechanism. Staurosporine (B1682477) is another well-studied PKC inhibitor that binds to the ATP-binding site, blocking kinase activity. patsnap.com
Research findings have characterized the kinetic mechanism of the PKC-theta kinase domain, showing an ordered mechanism where ATP binds to the kinase first. nih.gov Studies involving co-crystallization of PKC-theta with staurosporine have provided atomic resolution insights into the catalytic domain. researchgate.net
Allosteric Inhibitors
Allosteric inhibitors of PKC-theta bind to sites distinct from the ATP-binding pocket, inducing conformational changes that regulate the enzyme's activity. frontiersin.orgnih.govnih.gov This allosteric regulation can affect the transition between the "closed/inactive" and "open/active" states of PKC-theta. frontiersin.orgnih.gov By targeting regulatory regions, allosteric inhibitors can influence the conformational changes required for kinase activation. nih.govnih.gov
Daphnetin is mentioned as an example of an allosteric inhibitor, differing in mechanism from ATP-competitive inhibitors like EXS4318 and Compound 20. The V3 hinge domain of PKC-theta, particularly a proline-rich motif within this domain, has been identified as a potential target for allosteric inhibition. nih.govresearchgate.net Interference with the formation of the PKC-theta-Lck-CD28 complex, which involves the V3 domain, is considered a promising basis for designing allosteric inhibitors. researchgate.netgrantome.com
Inhibitors of PKC-theta Phosphorylation
PKC-theta activity is regulated by phosphorylation at multiple sites. frontiersin.orgnih.govresearchgate.net Inhibitors can target this mechanism by preventing critical phosphorylation events required for activation. For example, phosphorylation at Threonine 538 (T538) in the activation loop is crucial for catalytic activation. frontiersin.orgnih.govresearchgate.net Inhibitors that block T538 phosphorylation can impair PKC-theta activity. frontiersin.orgresearchgate.net
CGX1079 and CGX0471 are examples of inhibitors that impair PKC-theta kinase activity by blocking its phosphorylation at T538. frontiersin.org 4-hydroxy-3-methoxycinnamaldehyde (B191438) (4H3MC) also ablates PKC-theta phosphorylation. frontiersin.org Phosphorylation at Tyrosine 90 (Y90) and Threonine 219 (T219) can regulate PKC-theta membrane translocation. frontiersin.org Autophosphorylation at T219 is induced during T cell activation. nih.gov
Inhibitors of PKC-theta Translocation
PKC-theta's function is tightly linked to its translocation to specific cellular locations, particularly the immunological synapse (IS) in T cells. researchgate.netfrontiersin.orgresearchgate.netresearchgate.net Inhibitors can interfere with this process, preventing PKC-theta from reaching its sites of action. Recruitment to the plasma membrane is triggered by DAG binding to the C1 domain, leading to a conformational change that allows the activation loop to be accessible for phosphorylation. frontiersin.orgnih.gov
Inhibitors can prevent PKC-theta membrane translocation. Pseudosubstrate peptides, for instance, can mimic regulatory domains and prevent PKC-theta membrane translocation. 4H3MC has also been shown to impair PKC-theta translocation to the IS. frontiersin.org The V3 hinge region is sufficient to trigger PKC-theta translocation into the IS. nih.gov PKC-theta mutations at the V3 proline-rich motif suppress its membrane translocation to the IS. frontiersin.org Phosphorylation of Y90 and T219 also regulates translocation. frontiersin.org
Inhibitors of Nuclear Translocation
Beyond the immunological synapse, PKC-theta also translocates to the nucleus, where it plays a role in gene expression. frontiersin.orgnih.govresearchgate.netfrontiersin.org Inhibitors can specifically target the nuclear translocation of PKC-theta, affecting its nuclear functions without necessarily impacting its cytoplasmic catalytic activity. researchgate.net
Blocking PKC-theta nuclear translocation can impair T-cell activation and inducible gene expression by targeting its C-terminal NLS motif. frontiersin.orgresearchgate.net A novel peptide inhibitor, nPKC-θi2, has been described that specifically inhibits nuclear translocation of PKC-theta without affecting its catalytic activity. researchgate.net This inhibitor targets the NLS region of PKC-theta. researchgate.net Nuclear PKC-theta has been recognized as potentially pathogenic in certain cancers, while its cytoplasmic signaling is restricted to normal T-cell function. researchgate.net
Modulation of Protein-Protein Interactions
PKC-theta interacts with various proteins to mediate its signaling functions and regulate its localization. researchgate.netnih.govscbt.com Inhibitors can modulate these protein-protein interactions (PPIs), disrupting the formation of signaling complexes or interfering with interactions required for activation or translocation. researchgate.netnih.govscbt.com
Inhibitors that disrupt protein-protein interactions at specific subcellular locations or with specific substrates can provide a selective approach to inhibit phosphorylation. nih.gov Rottlerin is described as a selective inhibitor of PKC-theta characterized by its ability to disrupt specific protein-protein interactions. scbt.com The interaction between the PKC-theta V3 pro-rich motif and the SH3 domain of Lck is crucial for the formation of a trimolecular complex involving CD28, Lck, and PKC-theta at the IS. frontiersin.orgresearchgate.net Disrupting this interaction can interfere with PKC-theta-mediated downstream signaling. frontiersin.orgresearchgate.net
Peptides derived from the pseudosubstrate site can disrupt phosphorylation by competing with substrates and inhibiting kinase activity. mdpi.com The C1 and C2 domains of PKC are also important in PPIs. mdpi.com
Preclinical Research on Pkc Theta Inhibitors
In vitro Studies
In vitro studies are fundamental to understanding how PKC-theta inhibitors interact with their target and affect cellular functions, particularly in immune cells.
T-cell Activation Assays
T-cell activation assays are commonly used to evaluate the ability of PKC-theta inhibitors to modulate the immune response at a cellular level. PKC-theta is essential for TCR-triggered activation of mature T cells. nih.govacs.org Inhibiting PKC-theta can prevent its translocation to the plasma membrane and subsequent activation, thereby modulating T-cell activation. Studies have shown that PKC-theta inhibitors can effectively suppress T-cell activation induced by stimuli such as anti-CD3/CD28 antibodies or concanavalin (B7782731) A (Con A). nii.ac.jpjci.org For instance, the PKC-theta selective inhibitor AS2521780 suppressed CD3/CD28-induced in vitro proliferation of human T cells with an IC50 value of 17.0 nM. nii.ac.jp Another inhibitor, EXS4318, demonstrated IC50 values below 50 nM in primary human T-cells in T-cell activation models like IL-2 suppression assays. AEB071, a potent PKC inhibitor with strong specificity for PKC-theta, alpha, and beta, showed a strong effect on T cell proliferation induced by anti-CD3/anti-CD28-activated T cells with an IC50 of 108 nM. jci.org
Cytokine Production Profiling
PKC-theta plays a significant role in the production of various cytokines, particularly IL-2, which is crucial for T cell proliferation and survival. nih.govacs.org Inhibition of PKC-theta has been shown to significantly influence cytokine profiles. PKC-theta deficient T-cells exhibit reduced IL-2 production. PKC-theta inhibitors can downregulate the production of IL-2 by inhibiting the activation of transcription factors such as NF-kappa B and NF-AT. Studies have demonstrated that PKC-theta inhibitors suppress the production of multiple cytokines. nii.ac.jp For example, AS2521780 potently inhibited mitogen-induced production of various cytokines. nii.ac.jp AEB071 inhibited the production of IL-17, IFN-γ, IL-2, and TNF-α in anti-CD3/anti-CD28-activated T cells with IC50 values below 100 nM. jci.org Following administration of anti-CD3 in vivo, PKC-theta-deficient mice displayed reduced levels of both Th1 and Th2 cytokines in plasma, including IL-2, IL-4, interferon gamma, and tumor necrosis factor-alpha (TNF-α). karger.com
Here is a table summarizing some findings on cytokine production inhibition:
| Inhibitor | Stimulus | Cell Type | Cytokine Inhibited | IC50 Value (nM) | Source |
| AS2521780 | Mitogen | Rat splenocytes | IL-2 | 8.9 | nii.ac.jp |
| AS2521780 | Mitogen | NHP PBMCs | IL-2 | 10.5 | nii.ac.jp |
| AEB071 | anti-CD3/CD28 | Human T cells | IL-17 | 84 | jci.org |
| AEB071 | anti-CD3/CD28 | Human T cells | IFN-γ, IL-2, TNF-α | < 100 | jci.org |
Cellular Proliferation and Survival Assays
PKC-theta is critical for T cell proliferation and survival. researchgate.netnih.govresearchgate.net PKC-theta inhibitors reduce T-cell proliferation by inhibiting the activation of transcription factors like NF-kappa B and NF-AT. PKC-theta deficient mice exhibit defects in T cell activation, survival, and activation-induced cell death. researchgate.net Studies using PKC-theta-/- T cells have shown impaired activation responses, including proliferation. researchgate.net AS2521780 suppressed CD3/CD28-induced in vitro proliferation of human T cells with an IC50 value of 17.0 nM. nii.ac.jp AEB071 also showed a strong effect on T cell proliferation induced by anti-CD3/anti-CD28-activated T cells. jci.org Beyond T cells, PKC-theta has also been shown to regulate proliferation and survival in other cell types, such as gastrointestinal stromal tumor (GIST) cells. nih.gov PKCθ regulates KIT expression, cell proliferation, and cell survival in GISTs. nih.gov Inhibition of PKCθ can inactivate both PI3-K/AKT survival pathways and MAPK-dependent proliferation pathways in GISTs. nih.gov
Kinase Selectivity Profiling
Assessing the selectivity of PKC-theta inhibitors against other kinases is crucial to minimize off-target effects and potential toxicity. researchgate.net PKC-theta inhibitors are designed to target the catalytic domain of PKC-theta. Kinase selectivity profiling systems, such as those used with the ADP-Glo™ Kinase Assay, are employed to measure the effects of compounds on the activity of a broad range of purified kinases. promega.com This is ideal for both primary screening and kinase selectivity profiling. promega.com Selective and potent inhibition of PKCθ is expected to block autoimmune T cell responses without compromising antiviral immunity. researchgate.net Some inhibitors, like EXS4318, have shown high selectivity and potency against PKC-theta. AEB071 is a potent inhibitor of classical and novel PKC isotypes, with strong specificity for PKC-alpha, beta, and theta, and lesser activity against PKC-delta, epsilon, and eta. jci.org While AEB071 primarily affects PKC, biochemical profiling has revealed other targets like both isoforms of GSK3. ashpublications.org Compound 20 shows selectivity in relation to other kinase families, although selectivity within the PKC family requires further clarification. researchgate.net
Structure-Activity Relationship (SAR) Studies and Structure-Based Drug Design
SAR studies and structure-based drug design are integral to developing potent and selective PKC-theta inhibitors. researchgate.netnih.govacs.orgnih.govacs.org These approaches involve understanding the relationship between the chemical structure of a compound and its biological activity, and using structural information of the target protein to design or modify inhibitors. Structure-guided design and exploratory SAR have been used to identify suitable chemical replacements and modifications to improve potency, metabolic stability, and permeability of inhibitors. nih.govacs.org For example, a structure-based rational design approach led to a significant improvement in potency and selectivity over closely related PKC isoforms like PKC-delta. researchgate.netacs.org Homology models and initial SAR studies have demonstrated that specific substituents on inhibitor molecules are essential for achieving selectivity over many kinases. nih.gov Computational methods, such as docking simulations and binding free energy calculations, are also employed in structure-based drug design to predict inhibitor binding and optimize compounds. nih.govuni-halle.de
In vivo Animal Models
In vivo studies using animal models are essential to evaluate the efficacy of PKC-theta inhibitors in a complex biological system and their potential for treating diseases. PKC-theta deficient mice have been instrumental in understanding the role of PKC-theta in various immune responses and diseases. researchgate.netresearchgate.netresearchgate.netfrontiersin.orgnii.ac.jpkarger.comresearchgate.netplos.org Studies in these mice have demonstrated that while antiviral responses might be PKC-theta-independent, T cell responses associated with autoimmune diseases are often PKC-theta-dependent. researchgate.net
PKC-theta inhibitors have been tested in various animal models of autoimmune and inflammatory diseases. In mouse models of colitis, PKC-theta knockout mice showed decreased T cell proliferation and cytokine production, suggesting the potential of PKC-theta inhibitors for inflammatory disorders. researchgate.netresearchgate.net PKC-theta inhibitors have shown efficacy in experimental models of multiple sclerosis (MS), inflammatory bowel disease, colitis, and psoriasis. researchgate.net In a mouse model of MS, inhibition of PKCθ led to a significant reduction in immune cell infiltration, necrosis, and fibrosis, resulting in reduced symptoms. R524, a dual inhibitor of PKC-theta and PKC-alpha, significantly reduced the incidence of GVHD in a mouse model following bone marrow transplantation, with treated mice showing lower levels of inflammatory cytokines and improved survival rates. PKC-theta-deficient mice were resistant to the induction of experimental autoimmune encephalomyelitis (EAE), displaying reduced severity of neurological impairment and inflammation, reduced IL-17 concentrations in the central nervous system, and impaired T-cell responses upon antigen restimulation in vitro. karger.com In a Th1-dependent murine collagen-induced arthritis model, PKC-theta-deficient mice were protected from disease. karger.com
While some studies have shown promising results, others have indicated that PKC-theta inhibition alone might not be sufficient for complete efficacy in certain models. nih.gov For example, treatment with a potent PKCθ inhibitor in a chronic mouse model of arthritis yielded only moderate efficacy despite good exposure. nih.gov This suggests that the context-specific involvement of PKC-theta in T cell responses means that its inhibition may be beneficial in some situations but not all. researchgate.net
PKC-theta inhibitors have also been evaluated in models beyond autoimmunity. Compound 20, a potent PKC-theta inhibitor, improved muscle performance in the mdx mouse model of Duchenne muscular dystrophy. selleckchem.com
Autoimmune Disease Models
PKC-theta has been implicated in the pathogenesis of several autoimmune diseases due to its central role in T cell activation and differentiation. nih.govnih.govresearchgate.net Preclinical research in various animal models has demonstrated the potential therapeutic benefit of inhibiting PKC-theta in these conditions. researchgate.net
Inflammatory Bowel Disease (IBD) / Colitis Models
Studies using PKC-theta-deficient mice and PKC-theta inhibitors have shown promising results in models of inflammatory bowel disease (IBD) and colitis. Adoptive transfer of PKC-theta-deficient naive CD4+ T cells failed to induce Th1-mediated colitis in immune-deficient hosts. nih.gov Similarly, the absence of PKC-theta inhibited the development of Th2-mediated colitis in TCR alpha knockout mice. nih.gov In IL-2 knockout mice, which develop colitis due to dysregulated T cell homeostasis, deficiency of PKC-theta in CD4+ T cells prevented the development of severe colitis. nih.gov This was associated with a significant decrease in the proliferation of colonic memory CD4+ T cells and a marked reduction in IL-17 production. nih.gov Additionally, PKC-theta deficiency inhibited the production of Th2 cytokines by colonic CD4+ T cells. nih.gov A PKC-theta selective inhibitory compound, C-20, was shown to protect mice against the development of inflammatory bowel disease in a transfer model of colitis by enhancing the suppressive function of Treg cells. nih.govnih.gov
Table 1: Summary of Findings in IBD/Colitis Models
| Model Type | PKC-theta Modulation | Key Findings | Citation |
| CD45RB transfer model | Deficiency | Failed to induce Th1-mediated colitis. | nih.gov |
| TCR alpha KO model | Deficiency | Inhibited development of Th2-mediated colitis. | nih.gov |
| IL-2 KO model | Deficiency | Failed to induce severe colitis; decreased colonic memory CD4+ T cell proliferation and IL-17/Th2 cytokine production. | nih.gov |
| Transfer model of colitis | C-20 inhibitor | Protected mice against colitis; enhanced Treg suppressive function. | nih.govnih.gov |
Experimental Autoimmune Encephalomyelitis (EAE) Models of Multiple Sclerosis (MS)
Experimental Autoimmune Encephalomyelitis (EAE) is a widely used preclinical model for Multiple Sclerosis (MS), mimicking key pathological and clinical features of the human disease, including T cell-mediated neuroinflammation and demyelination. innoserlaboratories.com PKC-theta has been identified as critical for the development of antigen-specific Th1 cells in EAE. nih.gov PKC-theta-deficient mice immunized with myelin oligodendrocyte glycoprotein (B1211001) (MOG) were resistant to the development of EAE, showing reduced severity of neurological impairment and inflammation. karger.comnih.govnih.gov These mice also exhibited reduced concentrations of IL-17 in the central nervous system and impaired T cell responses upon antigen restimulation in vitro. karger.comnih.gov CD4 T cells from PKC-theta-deficient mice became primed and accumulated in secondary lymphoid organs but had severely diminished IFN-gamma, TNF, and IL-17 production. nih.gov Increasing antigen exposure and inflammatory conditions failed to induce EAE in PKC-theta-deficient mice, highlighting a profound defect in the MOG-reactive T cell population. nih.gov
Table 2: Summary of Findings in EAE Models
| Model Type | PKC-theta Modulation | Key Findings | Citation |
| MOG-induced EAE | Deficiency | Resistance to EAE development; reduced neurological impairment, inflammation, CNS IL-17, and impaired T cell responses. | karger.comnih.govnih.gov |
| MOG-induced EAE | Deficiency | Diminished IFN-gamma, TNF, and IL-17 production by CD4 T cells. | nih.gov |
Rheumatoid Arthritis (RA) Models
PKC-theta has been linked to rheumatoid arthritis (RA), with genome-wide association studies identifying specific single nucleotide polymorphisms within the Prkcq locus associated with the disease. nih.gov Preclinical studies in RA models have investigated the impact of PKC-theta inhibition. PKC-theta-deficient mice were protected from disease in a Th1-dependent murine collagen-induced arthritis model. karger.comnih.gov Inhibition of PKC-theta increased the suppressive activity of regulatory T cells (Tregs) from RA patients and rendered them resistant to inhibition by TNF-alpha in ex vivo studies. nih.govfrontiersin.org A PKC-theta selective inhibitory compound, C-20, was reported to increase the suppressive function of Tregs from RA patients. nih.govfrontiersin.org
Table 3: Summary of Findings in RA Models
| Model Type | PKC-theta Modulation | Key Findings | Citation |
| Collagen-induced arthritis | Deficiency | Protection from disease. | karger.comnih.gov |
| RA patient samples (ex vivo) | Inhibition | Increased Treg suppressive activity; rendered Tregs resistant to TNF-alpha inhibition. | nih.govfrontiersin.org |
| RA patient samples (ex vivo) | C-20 inhibitor | Increased Treg suppressive function. | nih.govfrontiersin.org |
Asthma and Allergic Airway Inflammation Models
PKC-theta has been shown to be crucial for the in vivo development and harmful immune responses of Th2 cells, including pulmonary hyperresponsiveness and allergic reactions to inhaled allergens, in models of asthma. nih.gov PKC-theta-deficient mice displayed impaired Th2 immune responses against Nippostrongylus brasiliensis and were protected from developing airway hyperresponsiveness, eosinophilia, and immunoglobulin E in response to ovalbumin immunization and inhalation challenge in a murine asthma model. karger.com This aligns with findings that PKC-theta is involved in regulating GATA-3 expression, important for Th2 differentiation. karger.comnih.gov
Table 4: Summary of Findings in Asthma Models
| Model Type | PKC-theta Modulation | Key Findings | Citation |
| Nippostrongylus brasiliensis infection | Deficiency | Impaired Th2 immune responses. | karger.com |
| Ovalbumin-induced asthma | Deficiency | Protected from airway hyperresponsiveness, eosinophilia, and IgE response; impaired Th2 immune responses. | karger.comnih.gov |
Myosin-Induced Autoimmune Myocarditis Models
In experimental autoimmune myocarditis, PKC-theta-deficient mice showed reduced cardiac inflammation, decreased IL-17 production, and the absence of a myosin-specific antibody response. karger.comnih.gov This indicates a critical role for PKC-theta in the development of this autoimmune condition affecting the heart.
Table 5: Summary of Findings in Myosin-Induced Autoimmune Myocarditis Models
| Model Type | PKC-theta Modulation | Key Findings | Citation |
| Myosin-induced autoimmune myocarditis | Deficiency | Reduced cardiac inflammation, decreased IL-17 production, absent myosin-specific antibody response. | karger.comnih.gov |
Transplantation Models
PKC-theta plays a role in alloreactive T cell-mediated immune responses, which are critical in transplantation rejection and graft-versus-host disease (GvHD). frontiersin.orgashpublications.org Studies have investigated the potential of targeting PKC-theta to prevent these complications while preserving beneficial graft-versus-leukemia (GvL) effects in the context of hematopoietic cell transplantation. ashpublications.org
In preclinical mouse models of allogeneic hematopoietic cell transplantation (HCT), treatment with R524, an inhibitor targeting both PKC-theta and PKC-alpha, impaired donor T cell proliferation, migration, and chemokine/cytokine production. frontiersin.orgashpublications.org This treatment significantly decreased GvHD symptoms. frontiersin.orgashpublications.org Importantly, pharmacologic inhibition of PKC-theta and PKC-alpha spared T cell cytotoxic function and GvL effects. ashpublications.org Studies using PKC-theta-deficient mice have also shown prolonged cardiac allograft survival times compared to wild-type mice. nii.ac.jp
Table 6: Summary of Findings in Transplantation Models
| Model Type | PKC-theta Modulation | Key Findings | Citation |
| Allogeneic Hematopoietic Cell Transplantation | R524 inhibitor | Impaired donor T cell proliferation, migration, and cytokine production; significantly decreased GvHD symptoms; spared GVL effects. | frontiersin.orgashpublications.org |
| Cardiac allograft transplantation | Deficiency | Significantly longer graft survival times. | nii.ac.jp |
Graft-versus-Host Disease (GvHD)
PKC-θ has been identified as a crucial molecule in the development of Graft-versus-Host Disease (GvHD), a severe complication following allogeneic hematopoietic cell transplantation (HCT). nih.govumass.edu Alloreactive donor-derived T cells, activated through their T cell receptor (TCR), are the primary contributors to the immunopathology of GvHD. umass.edu PKC-θ enhances T cell activation, thereby promoting alloreactive responses such as differentiation, proliferation, migration, and cytotoxicity, which drive GvHD. umass.edu
Preclinical studies using genetic and pharmacologic approaches have investigated the potential of targeting PKC-θ for GvHD prevention. In murine models of myeloablative allogeneic HCT, genetic deletion of PKC-θ in donor T cells was shown to be an effective strategy for preventing GvHD while preserving graft-versus-leukemia (GVL) effects. nih.gov
Pharmacologic inhibition of PKC-θ, sometimes in combination with PKC-α inhibition due to overlapping functions, has also demonstrated efficacy in preclinical GvHD models. nih.govnih.gov Treatment with inhibitors targeting both PKC-θ and PKC-α impaired donor T-cell proliferation, migration, and chemokine/cytokine production, leading to a significant decrease in GvHD severity in myeloablative preclinical murine models. nih.govnih.gov Importantly, this inhibition spared T-cell cytotoxic function and GVL effects, suggesting a potential therapeutic window for GvHD prevention without compromising anti-leukemia immunity. nih.govnih.gov
One specific inhibitor, R524, designed to inhibit both PKC-θ and PKC-α, significantly attenuated GvHD symptoms in myeloablative preclinical mouse models of allogeneic HCT. frontiersin.org Studies showed R524 impaired CD4+ T-cell proliferation and cytokine production. frontiersin.org
Chemical inhibition of PKC-θ has been shown to prevent GvHD induction by preventing the expression of proinflammatory cytokines in preclinical all-murine and humanized GvHD mouse models. umass.edu Both CD4 and CD8 T cells expressing high levels of activated PKC-θ were found to contribute to GvHD development. umass.edu
Data from preclinical GvHD studies:
| Inhibitor/Approach | Model System | Key Findings |
| Genetic deletion of PKC-θ | Murine allogeneic HCT model | Prevented GvHD while preserving GVL effects. nih.gov |
| Inhibitor targeting PKC-θ and PKC-α | Myeloablative preclinical murine HCT models | Impaired donor T-cell proliferation, migration, cytokine production; decreased GvHD; preserved GVL. nih.govnih.gov |
| R524 (PKC-θ and PKC-α inhibitor) | Myeloablative preclinical mouse HCT models | Attenuated GvHD symptoms; impaired CD4+ T-cell proliferation and cytokine production. frontiersin.org |
| Chemical inhibition of PKC-θ | All-murine and humanized GvHD mouse models | Prevented GvHD induction via preventing proinflammatory cytokine expression. umass.edu |
| Intracellular antibody delivery | In vitro and in vivo GvHD models | Dampened PKC-θ-specific downstream response; delayed GvHD progression. umass.edu |
Allograft Rejection
PKC-θ also plays a central role in allograft rejection following organ transplantation, where the activation of T cells needs to be appropriately suppressed. nii.ac.jp Studies have shown that PKC-θ is required for signal transduction via major transcription factors like NF-κB, AP-1, and NF-AT, particularly in CD3/CD28-induced T cell activation. nii.ac.jp
Preclinical studies in animal models of transplantation have demonstrated that inhibition of PKC-θ can prevent allograft rejection. Sotrastaurin (B1684114) (AEB071), a pan-PKC inhibitor with strong specificity for PKC-θ, PKC-α, and PKC-β, has shown substantial progress in preclinical studies for renal transplantation. frontiersin.org AEB071 inhibited TCR/CD28-mediated T-cell proliferation and prevented allograft rejection in rat and non-human primate (NHP) models of transplantation. frontiersin.orgnii.ac.jp
Studies using genetically modified mice have also highlighted the role of PKC-θ in allograft rejection. Following the transplantation of cardiac allografts, graft survival times in PKC-θ-deficient mice were significantly longer than in wild-type mice. nii.ac.jp
A novel 2,4-diaminopyrimidine (B92962) derivative, identified as a selective inhibitor of protein kinase C theta, was reported to prevent allograft rejection in a rat heart transplant model. researchgate.net
Preclinical data on allograft rejection:
| Inhibitor/Approach | Model System | Key Findings |
| Sotrastaurin (AEB071) | Rat and NHP transplantation models | Inhibited TCR/CD28-mediated T-cell proliferation; prevented allograft rejection. frontiersin.orgnii.ac.jp |
| Genetic deficiency of PKC-θ | Murine cardiac allograft model | Significantly longer graft survival times compared to wild-type mice. nii.ac.jp |
| Novel 2,4-diaminopyrimidine derivative | Rat heart transplant model | Prevented allograft rejection. researchgate.net |
Cancer Models
PKC-θ is upregulated in a variety of solid and haematological cancers and is associated with promoting tumour aggressiveness, metastasis, and resistance to therapy. epiaxistherapeutics.com While its role in the immune system is well-established, increasing evidence implicates PKC-θ in the pathology of certain cancers. researchgate.net
Triple-Negative Breast Cancer (TNBC) Models
PKC-θ is highly expressed in triple-negative breast cancer (TNBC) cells, where it controls cell migration and invasion. researchgate.net Studies have investigated the implication of PKC-θ in cell proliferation in TNBC.
Inhibition of PKC-θ has been shown to lead to a growth arrest in TNBC cells, including those harboring a p53 loss-of-function mutation. researchgate.net This growth arrest is p53-independent and is accompanied by features of senescence, such as increased activity of senescence-associated beta-galactosidase and the presence of a senescence-associated secretory phenotype. researchgate.net PKC-θ silencing in TNBC cells drives them into a senescence-like phenotype. researchgate.net Mechanistically, the accumulation of p27, a CDK inhibitor, appears to control the PKC-θ loss-induced senescence, linked to a reduction in GADD45a expression. researchgate.net
A preclinical model using TNBC xenografts found that the inhibitor nPKC-θi2 inhibited tumor growth by disrupting the ZEB1/PKC-θ complex, which is associated with mesenchymal traits in cancer cells.
Knockdown of PKC-θ expression has also been shown to enhance chemotherapy-induced apoptosis in triple-negative breast cancer cells via regulating Bim. nih.gov
Preclinical findings in TNBC models:
| Inhibitor/Approach | Model System | Key Findings |
| PKC-θ inhibition | TNBC cells (MDA-MB-231, MDA-MB-436, HCC1937) | Led to p53-independent growth arrest and senescence-like phenotype; increased senescence-associated beta-galactosidase activity. researchgate.net |
| nPKC-θi2 | TNBC xenografts | Inhibited tumor growth by disrupting ZEB1/PKC-θ complex. |
| PKC-θ knockdown | Triple-negative breast cancer cells | Enhanced chemotherapy-induced apoptosis via regulating Bim. nih.gov |
Pancreatic Cancer Models
Relatively little is known about the specific roles of PKC-θ in the development or progression of pancreatic cancer compared to other novel PKC isoforms like PKCε and PKCδ. nih.gov However, some studies have indicated its potential involvement.
Inhibition of PKC-θ activity has been reported to impair cell viability in certain pancreatic cancer cell contexts. researchgate.net One study indicated that the kinase MAP4K3, which plays a pivotal role in PKC-θ activation, also affected growth signaling in the presence of EP2/EP4 antagonists in pancreatic cancer cells. researchgate.net MAP4K3 knockdown in pancreatic cancer cells failed to phosphorylate PKC-θ, and inhibition of PKC-θ activity suppressed insulin-like growth factor-1 signaling. researchgate.net
Preclinical data in pancreatic cancer models:
| Inhibitor/Approach | Model System | Key Findings |
| PKC-θ inhibition | Pancreatic cancer cells | Impaired cell viability in certain contexts. researchgate.net |
| PKC-θ inhibition | Pancreatic cancer cells | Suppressed insulin-like growth factor-1 signaling when MAP4K3 was knocked down. researchgate.net |
Metastatic Melanoma
PKC-θ has been implicated in melanoma. In preclinical models of metastatic uveal melanoma, which often harbor mutations in GNAQ/GNA11 genes leading to activation of the PKC pathway, PKC inhibitors have shown activity. aacrjournals.orgresearchgate.net
Sotrastaurin (AEB071), a potent inhibitor of classical and novel PKC isoforms including PKC-θ, has demonstrated preclinical activity in vivo in GNAQ-mutated xenograft mouse models of uveal melanoma, both as monotherapy and in combination with other inhibitors. aacrjournals.org AEB071 induced growth arrest in GNAQ/GNA11-driven cell lines. aacrjournals.org Preclinical data showed that decreased levels of phosphorylated MARCKS and phosphorylated PKCδ reflected PKC inhibition by AEB071 in uveal melanoma cell lines and xenografts. aacrjournals.org
Another PKC inhibitor, darovasertib (B560598) (IDE196), which is significantly more potent in inhibiting conventional and novel PKC proteins compared to sotrastaurin and enzastaurin (B1662900), is also in clinical trials for metastatic uveal melanoma and has shown preclinical promise. researchgate.net
In the context of non-uveal metastatic melanoma, the inhibitor nPKC-θi2 enhanced cytokine production in CD8+ T cells from both responder and resistant melanoma patients in a preclinical model.
Preclinical findings in metastatic melanoma:
| Inhibitor/Approach | Model System | Key Findings |
| Sotrastaurin (AEB071) | GNAQ/GNA11-driven uveal melanoma cell lines & xenografts | Induced growth arrest in cell lines; demonstrated in vivo activity in xenografts as monotherapy and in combination; decreased p-MARCKS and p-PKCδ. aacrjournals.org |
| Darovasertib (IDE196) | Uveal melanoma models | Potent inhibition of conventional and novel PKC proteins; preclinical promise. researchgate.net |
| nPKC-θi2 | Preclinical melanoma model | Enhanced cytokine production in CD8+ T cells from responder and resistant melanoma patients. |
Gastrointestinal Stromal Tumors (GISTs)
Protein kinase C theta (PKC-θ) is highly and specifically expressed in Gastrointestinal Stromal Tumors (GISTs), a distinctive group of mesenchymal neoplasms of the gastrointestinal tract. nih.gov PKC-θ expression in GISTs has been confirmed by reverse transcription-PCR and Western blot and analyzed by immunohistochemistry. nih.gov Studies found that all tested GISTs expressed PKC-θ, while it was undetectable in other mesenchymal or epithelial tumors, including non-GIST KIT-positive tumors. nih.gov PKC-θ immunoreactivity was also observed in interstitial cells of Cajal, the presumed origin of GISTs. nih.gov
These findings suggest that PKC-θ could be a sensitive and specific marker for the diagnosis of GIST. nih.gov While PKC-θ is highly expressed and constitutively activated in GISTs, its precise role in the pathogenesis is still unclear. frontiersin.orgascopubs.org The implication of PKC-θ in GISTs primarily revolves around its potential as a diagnostic marker rather than a direct therapeutic target in preclinical studies to date, although PKC inhibitors are being explored in the context of GIST resistance mechanisms related to other kinases like KIT and PDGFRA. ascopubs.org
Preclinical findings related to PKC-θ in GISTs:
| Finding | Model System | Key Implication |
| High and specific expression of PKC-θ | GIST specimens (analyzed by RT-PCR, Western blot, immunohistochemistry) | Potential sensitive and specific diagnostic marker. nih.gov |
| Constitutive activation of PKC-θ | GISTs | Observed, but role in pathogenesis unclear. frontiersin.orgascopubs.org |
| PKC-θ immunoreactivity | Interstitial cells of Cajal | Observed. nih.gov |
Ewing's Sarcoma
PKC-theta has been identified as a potential specific marker for Ewing's sarcoma. Studies suggest that the overexpression of PKC-theta could facilitate the diagnosis of these tumors, even in cases lacking traditional markers. However, the precise role of PKC-theta in the pathogenesis of Ewing's sarcoma is not yet fully understood. frontiersin.org
Chronic Lymphocytic Leukemia (CLL)
While some research focuses on other PKC isoforms in CLL, such as PKC-beta, the broader implications of PKC inhibition in this disease are being explored. PKC-beta, which is immediately downstream of the B-cell receptor (BCR), is considered essential for CLL cell survival and proliferation. nih.govnih.gov Inhibitors targeting PKC-beta, such as sotrastaurin (AEB071), have demonstrated selective cytotoxicity against B-CLL cells in a dose-dependent manner in preclinical studies. nih.govnih.govashpublications.org AEB071 has been shown to attenuate BCR-mediated survival pathways and inhibit microenvironment-mediated survival signaling in primary CLL cells. nih.govnih.gov It also alters β-catenin expression, leading to decreased downstream transcriptional genes like c-Myc, Cyclin D1, and CD44. nih.govnih.gov Preliminary in vivo studies with AEB071 have indicated beneficial antitumor properties in CLL models. nih.govnih.govashpublications.org
While the focus in some CLL studies has been on PKC-beta, the potential for PKC-theta inhibitors in this context may warrant further investigation given PKC-theta's role in immune cell signaling and the involvement of the immune microenvironment in CLL survival.
Here is a table summarizing some preclinical findings related to PKC inhibition in CLL:
| Inhibitor | Target PKC Isoform(s) | Preclinical Finding | Source |
| AEB071 | PKC-alpha, -beta, -theta (strong); PKC-delta, -epsilon, -eta (lesser) | Selective cytotoxicity against B-CLL cells; attenuates BCR-mediated survival pathways; inhibits microenvironment-mediated survival signaling; alters β-catenin expression; beneficial antitumor properties in vivo. | nih.govnih.govashpublications.org |
| Enzastaurin | Primarily PKC-beta II | Effectively kills CLL cells and enhances chemotherapy toxicity. lu.se | lu.se |
| Midostaurin | Non-specific PKC | Inhibits growth of B-CLL in vitro; induces cell death independent of p53 or IgVH mutational status. lu.seunicas.it | lu.seunicas.it |
| UCN-01 | Non-specific PKC | Efficiently abrogates cell growth in CLL cells; induces cell death independent of p53 or IgVH mutational status. lu.se | lu.se |
| BisI | PKC | Induces apoptosis by blocking PKC activation; accelerates dexamethasone- and fludarabine-induced apoptosis. lu.se | lu.se |
| Safingol | PKC | Controls growth of CLL by inducing apoptosis. lu.se | lu.se |
Other Disease Models
HIV-1 Transcription
PKC-theta plays a significant role in the activation of CD4+ T cells, a critical step in HIV-1 infection and replication. nih.govpatsnap.comfrontiersin.org HIV-1 infection has been shown to induce higher activation of PKC-theta in infected CD4+ T cells, creating a feedback loop that increases viral replication. nih.govpatsnap.com Specific inhibition of PKC-theta activity could therefore contribute to controlling HIV-1 replication. nih.govpatsnap.com
Preclinical studies have investigated the efficacy of PKC-theta specific inhibitors in controlling HIV-1 replication in human CD4+ T cells. nih.govpatsnap.com Inhibitors such as CGX1079 and CGX0471 have been tested and selected based on their potency and safety profile in preclinical settings. nih.govpatsnap.com These inhibitors reduced PKC-theta phosphorylation at T538 and its translocation to the plasma membrane, which correlated with decreased HIV-1 retrotranscription through partial inhibition of SAMHD1 antiviral activity, leading to lower proviral integration. nih.govpatsnap.com CGX1079 and CGX0471 also interfered with viral transcription, which would reduce the production of new virions and limit the spread of infection. nih.govpatsnap.com Importantly, these inhibitors did not completely abrogate T-cell functions like proliferation and CD8-mediated release of IFN-γ in PBMCs from HIV-infected patients, suggesting they might avoid general immunosuppression. nih.govpatsnap.com Using PKC-theta inhibitors as an adjuvant to antiretroviral therapy in recently infected patients could potentially decrease the pool of activated CD4+ T cells, thwarting proviral integration and reducing the reservoir size. nih.govpatsnap.com
Here is a table summarizing preclinical findings related to PKC-theta inhibitors and HIV-1 transcription:
| Inhibitor | Preclinical Finding | Source |
| CGX1079 | Reduced PKC-theta phosphorylation and translocation; decreased HIV-1 retrotranscription (partial SAMHD1 inhibition); interfered with viral transcription; did not abrogate T-cell functions. | nih.govpatsnap.com |
| CGX0471 | Reduced PKC-theta phosphorylation and translocation; decreased HIV-1 retrotranscription (partial SAMHD1 inhibition); interfered with viral transcription; did not abrogate T-cell functions. | nih.govpatsnap.com |
| Rottlerin | Reduced HIV-1 replication in CD4+ T cells. frontiersin.org | frontiersin.org |
Diabetes
PKC isoforms have been implicated in the pathogenesis of diabetic complications, including diabetic nephropathy and diabetic retinopathy. diabetesjournals.orgnih.gov While much of the research in diabetic complications has focused on other PKC isoforms like PKC-alpha and PKC-beta, genome-wide association studies (GWAS) have identified specific single nucleotide polymorphisms (SNPs) within the Prkcq locus (encoding PKC-theta) associated with type 1 diabetes (T1D). frontiersin.org This suggests a potential role for PKC-theta in the development or progression of diabetes or its complications.
Preclinical studies involving knockout mice have provided insights into the roles of different PKC isoforms in diabetic nephropathy. For instance, studies with PKC-alpha/beta double-knockout mice have shown diminished renal and glomerular hypertrophy and reduced albuminuria in diabetic models. diabetesjournals.org While PKC-theta's direct role in diabetic complications is less extensively studied compared to other isoforms, its association with T1D in genetic studies warrants further investigation into the potential therapeutic benefits of PKC-theta inhibition in diabetes and its related complications. frontiersin.org
Clinical Translation and Development
Clinical Trial Phases and Specific Compounds
Several PKC-theta inhibitors have entered clinical development, with varying degrees of progress. The clinical trial phases and key findings for specific compounds are outlined below.
Sotrastaurin (B1684114) (AEB071)
Sotrastaurin (AEB071) is an orally active compound that has been investigated as a PKC inhibitor. It is described as a "multikinase" inhibitor with strong specificity for PKC-theta, PKC-alpha, and PKC-beta at low picomolar concentrations, showing less preference for other novel PKCs like PKC-delta, PKC-epsilon, and PKC-eta at nanomolar concentrations. frontiersin.org Early studies indicated that sotrastaurin strongly inhibits PKC-theta. nii.ac.jp
Sotrastaurin has undergone clinical trials for various conditions. It reached Phase I clinical trials for psoriasis and Phase II clinical trials in renal transplantation. frontiersin.org Immunosuppressive effects of sotrastaurin were confirmed in clinical trials for psoriasis and prevention of renal allograft rejection. nii.ac.jp However, clinical development of sotrastaurin was terminated. nii.ac.jp
Enzastaurin (B1662900) (Ly317615)
Enzastaurin (Ly317615) is an orally bioavailable ATP inhibitor. frontiersin.org While originally identified as a PKC-beta inhibitor, in vitro data has shown that enzastaurin inhibits PKC-theta fivefold more potently than PKC-beta at a concentration of 1 µmol/L. frontiersin.org Enzastaurin is described as a selective inhibitor of protein kinase C beta, binding to the ATP-binding site. wikipedia.orgguidetopharmacology.org At higher concentrations, particularly at doses achievable in human plasma in clinical trials, it blocks other PKC family members. nih.gov Besides its major target PKC-beta, enzastaurin also potently inhibits other PKC isoforms including PKC-delta, PKC-epsilon, PKC-gamma, and PKC-alpha. ashpublications.org
Enzastaurin has been evaluated in different clinical trials, primarily in oncology indications. frontiersin.org It has been investigated in Phase II trials in multiple myeloma and diffuse large B-cell lymphoma. frontiersin.org Several clinical trials have tested enzastaurin in a variety of malignancies, including recurrent brain tumor (Phase I), advanced or metastatic malignancies (Phase II), advanced non-small-cell lung cancer (Phase II), metastatic colorectal cancer (Phase II), advanced or metastatic pancreatic cancer (Phase II), and glioblastoma multiforme (Phase III), and for prevention of relapse in DLBCL (Phase III). ashpublications.org However, some clinical trials of enzastaurin in various cancers showed no clear clinical benefit or significant improvement in disease-free survival. mdpi.com Despite the absence of objective responses in a Phase I trial in children with recurrent central nervous system malignancies, enzastaurin was reported to be well tolerated. mdpi.com
EXS4318
EXS4318 is a potentially first-in-class, potent, and selective PKC-theta inhibitor. europeanpharmaceuticalreview.commarketscreener.com It has entered first-in-human Phase I trials in the US for immunology and inflammation indications. europeanpharmaceuticalreview.commarketscreener.comexscientia.ai EXS4318 was designed by Exscientia and in-licensed by Bristol Myers Squibb. exscientia.ai Preclinical studies demonstrated high on-target activity while maintaining high selectivity and favorable therapeutic index in IND-enabling studies. europeanpharmaceuticalreview.comexscientia.ai
CC-90005
CC-90005 is characterized as a potent, selective, and orally active inhibitor of protein kinase C-theta (PKC-theta), with an IC50 of 8 nM. medchemexpress.com It demonstrates selectivity for PKC-theta over PKC-delta (IC50=4440 nM). medchemexpress.com CC-90005 can inhibit T cell activation by inhibiting IL-2 expression. medchemexpress.com
CC-90005 has progressed to clinical trials. A Phase 1 clinical trial (NCT02502188) sponsored by Celgene investigated CC-90005 in parapsoriasis and healthy volunteers, but the trial was terminated. medchemexpress.comguidetopharmacology.org It is described as a clinical candidate in Phase I for psoriasis. drughunter.com
LXS196 (IDE196)
LXS196, also known as IDE196 or darovasertib (B560598), is a selective inhibitor of protein kinase C (PKC). selleckchem.com It is described as an orally available protein kinase C inhibitor with potential immunosuppressive and antineoplastic activities. nih.gov LXS196 selectively targets mutant forms of PKC found in tumors with GNAQ or GNA11 mutations. wikipedia.org IDE196 is active across multiple PKC isoforms and is highly selective relative to other kinases. ideayabio.com
LXS196 (IDE196) has been in clinical development for oncology indications, particularly metastatic uveal melanoma and other solid tumors harboring GNAQ/GNA11 mutations or PRKC fusions. nih.govwikipedia.orgideayabio.comresearchgate.netideayabio.com It has been evaluated in Phase 1 and Phase 1/2 clinical trials. nih.govwikipedia.orgideayabio.comresearchgate.netideayabio.com A Phase 1 study of IDE196 in patients with metastatic uveal melanoma demonstrated encouraging clinical activity with some patients achieving partial response or stable disease. researchgate.net IDEAYA Biosciences is evaluating IDE196 in an ongoing Phase 1/2 clinical trial (NCT03947385) in patients with solid tumors harboring GNAQ/11 mutations or PRKC fusions. nih.govideayabio.com IDEAYA is pursuing both monotherapy and combination approaches for IDE196 in metastatic uveal melanoma and GNAQ/GNA11 hotspot mutation solid tumors. ideayabio.com
AS2521780
AS2521780 is described as a novel selective this compound with an IC50 value of 0.48 nM. chem960.com Preclinical studies investigated the pharmacological effects of AS2521780 on a rat adjuvant-induced arthritis model to elucidate its potential as a drug candidate for rheumatoid arthritis treatment. nii.ac.jp AS2521780 showed potent inhibitory effects on T cell activation, including proliferation and cytokine production in human cells in vitro. nii.ac.jp Information regarding the clinical trial phase of AS2521780 was not found in the provided search results.
Here is a summary of the clinical trial phases for the discussed PKC-theta inhibitors:
| Compound Name | Alternative Name(s) | Highest Reported Clinical Phase | Primary Indication(s) (in trials) |
| Sotrastaurin | AEB071 | Phase II | Psoriasis, Renal transplantation |
| Enzastaurin | Ly317615 | Phase III | Various cancers (e.g., Lymphoma, Glioma, Multiple Myeloma) |
| EXS4318 | Phase I | Immunology and inflammation indications | |
| CC-90005 | Phase 1 | Parapsoriasis, Psoriasis | |
| LXS196 | IDE196, Darovasertib | Phase 1/2 | Metastatic Uveal Melanoma, Solid tumors with GNAQ/11 mutations/PRKC fusions |
| AS2521780 | Preclinical | Potential for rheumatoid arthritis (preclinical studies) |
R524
R524 is a protein kinase C inhibitor designed to inhibit both PKC-theta and PKC-alpha catalytic activity. Preclinical studies using R524 have investigated its potential in preventing graft-versus-host disease (GVHD) following bone marrow transplantation. In myeloablative preclinical mouse models of allogeneic hematopoietic cell transplantation (HCT), R524 impaired CD4+ T-cell proliferation and cytokine production. It also significantly attenuated GVHD symptoms in these models. R524 treatment in recipients of bone marrow transplantation in a mouse model significantly reduced the incidence of GVHD and led to lower levels of inflammatory cytokines and improved survival rates compared to untreated controls. R524 was observed to inhibit IL-2 and IFN-γ production and proliferation in response to alloantigen in vitro in a dose-dependent manner. It also yielded similar inhibitory effects on IL-2 and T-cell activation in primary human cells in vitro. Pharmacologic inhibition of PKCα/θ with R524 in vivo significantly reduced Th1 cytokine production, T-cell migration, and expression of Th1 and Th17 chemotactic receptors CXCR3 and CCR6, which could explain reduced effector T cell migration and GVHD pathology in target organs. nih.gov
C20 and C27 Inhibitors
C20 and C27 are competitive ATP inhibitors that have been reported to specifically target PKC-theta activity. researchgate.net These inhibitors affect normal T-cell processes. researchgate.net The PKC-θ specific inhibitory compound C20 has been reported to increase the suppressive function of regulatory T cells (Tregs) from patients with rheumatoid arthritis (RA). frontiersin.orgnih.gov C27 has shown encouraging success at the preclinical level in effectively inhibiting IL-2 production in a mouse model of staphylococcal enterotoxin B-induced IL-2 release (SEB IL-2 model), suggesting its potential as a potent and specific PKC-θ inhibitor candidate for therapy in autoimmune diseases. nih.gov
Clinical Indications and Outcomes
PKC-theta inhibitors have been investigated for their therapeutic potential in several clinical indications where aberrant T cell activity plays a significant role.
Psoriasis
Psoriasis is a chronic inflammatory skin disease where T cell activation is a key driver. The pan-PKC inhibitor sotrastaurin (AEB071), which strongly inhibits PKCθ along with other PKC isoforms like PKCα and PKCβ, showed encouraging results in clinical trials for psoriasis. frontiersin.orgmdpi.com In a proof-of-concept clinical study, orally administered AEB071 inhibited activation of peripheral blood T cells from healthy volunteers in a dose-dependent manner. nih.gov Clinical signs and symptoms of psoriasis significantly improved during a 2-week clinical study with AEB071. nih.gov The clinical severity of psoriasis was reduced up to 69% compared with baseline after 2 weeks of treatment, as measured by the Psoriasis Area Severity Index (PASI) score. nih.gov This improvement was accompanied by histological improvement of skin lesions and a substantial reduction of p40+ dermal cells. nih.gov In one study, psoriatic patients receiving 300 mg twice daily of AEB071 showed 69% PASI improvement after just 2 weeks of treatment, with dose-dependent inhibition of both lymphocyte proliferation and IL-2 mRNA expression. researchgate.net Sotrastaurin has shown evidence of efficacy in phase II clinical trials for psoriasis. researchgate.netrug.nl Pharmacological inhibition of PKC with sotrastaurin may serve as a tool to concurrently inhibit effector T cells and facilitate Tregs, showing therapeutic potential for psoriasis treatment. rug.nl
Renal Transplantation
PKC-theta inhibitors have also been explored for their immunosuppressive properties to prevent allograft rejection in organ transplantation. Sotrastaurin (AEB071) has been investigated in clinical trials for the prevention of renal allograft rejection. frontiersin.orgnii.ac.jp Preclinical data from rodents and nonhuman primates confirmed the potential of sotrastaurin in preventing allograft rejection. nih.gov Sotrastaurin has been reported to prolong the survival times of kidney allografts in cynomolgus monkeys. nii.ac.jp Immunosuppression via sotrastaurin has been confirmed in clinical trials for anti-rejection therapy following kidney transplantation. nii.ac.jp Sotrastaurin reached phase II clinical trials in renal transplantation. frontiersin.orgresearchgate.net However, data from early trials in kidney transplant recipients were less encouraging. nih.gov
Autoimmune and Inflammatory Diseases
Given PKCθ's critical role in T cell function and its implication in various autoimmune and inflammatory diseases, its inhibitors are being developed for these conditions. PKCθ is highly expressed and activated in Th2-driven inflammatory diseases and Th17-mediated autoimmune diseases. mdpi.com Studies in PKCθ-deficient mice showed that PKCθ suppression decreased the T cell inflammatory response in autoimmunity and allergy. mdpi.com Selective inhibition of PKC-theta is considered a potential treatment for preventing autoimmune diseases. frontiersin.org
PKC-θ specific inhibitory compound C20 has been reported to increase the suppressive function of Tregs cells from RA patients. frontiersin.org Inhibition of PKC-θ has been shown to significantly boost the potential of Tregs to inhibit T cell activation. frontiersin.org PKC-θ inhibition protects Tregs from TNF-α-mediated suppression and partially restores the diminished suppressive activity of Tregs purified from RA patients. nih.gov PKC-θ suppressed, more potent Tregs could potentially change the ratio of Tregs to effector T cells in the animal after reconstitution. nih.gov
Several studies indicate that deficiency or inhibition of PKC-θ could potentially decrease the severity of autoimmunity, allergy, and chronic inflammation. researchgate.netresearchgate.net For example, in animal models of intestinal inflammatory disease (chronic colitis), PKCθ knockout mice showed decreased T cell proliferation and cytokine production, suggesting that PKC-θ inhibitors could be useful as a therapeutic approach for inflammatory disorders. researchgate.netresearchgate.net A potentially first-in-class, potent and selective PKC theta inhibitor, EXS4318, has entered first-in-human Phase I trials for immunology and inflammation indications. europeanpharmaceuticalreview.comexscientia.ai
Diffuse Large B-cell Lymphoma
Diffuse Large B-cell Lymphoma (DLBCL) is an aggressive form of non-Hodgkin lymphoma. PKC-theta has been implicated in the pathogenesis of certain subtypes of DLBCL, particularly the activated B-cell-like (ABC) subtype, which is associated with constitutive activation of the NF-κB pathway researchgate.netgoogle.com. Overexpression of PKC-beta has been reported in progressive DLBCL and linked to poor prognosis unicas.it. While enzastaurin was initially identified as a PKC-beta inhibitor, in vitro data suggests it inhibits PKC-theta fivefold more potently than PKC-beta at a concentration of 1 μmol/L frontiersin.orgfrontiersin.org.
Research findings indicate that chronic active B-cell receptor (BCR) signaling, often driven by mutations in components like CD79A/B, confers a dependence on PKC activity in DLBCL cells google.com. PKC inhibitors, including those with activity against PKC-alpha and PKC-beta, have shown utility in inhibiting the growth of B-cell lymphomas with chronic active BCR signaling google.com. Sotrastaurin (AEB071), a pan-PKC inhibitor targeting alpha, beta, and theta isoforms, has demonstrated strong anti-tumor effects in preclinical studies in DLBCL models researchgate.netmdpi.com. Sotrastaurin has been shown to inhibit growth in CD79-mutant DLBCL cells by inhibiting the NF-κB pathway and inducing cell-cycle arrest or cell death nih.gov.
Clinical development of PKC inhibitors in DLBCL has included enzastaurin, which has been evaluated in phase II and phase III clinical trials frontiersin.orgfrontiersin.orgnih.gov. Despite promising preclinical data and initial orphan drug status in Europe, a phase III trial of enzastaurin in high-risk DLBCL did not show a significant improvement in disease-free survival nih.govresearchgate.net. Sotrastaurin has also been in clinical development for DLBCL, including a phase Ib study researchgate.netnih.gov.
Multiple Myeloma
Multiple Myeloma (MM) is a hematological malignancy characterized by the proliferation of plasma cells in the bone marrow. PKC signaling pathways have been implicated in MM cell proliferation, survival, and migration nih.gov. While several PKC isozymes, including PKC-delta, PKC-iota, PKC-mu, and PKC-zeta, have been detected in MM cell lines, and PKC-beta and PKC-alpha have been linked to migration and angiogenesis, the specific role and targeting of PKC-theta in MM are also being explored unicas.itnih.govaacrjournals.org.
Enzastaurin has been investigated for its anti-MM activity, showing in vitro and in vivo efficacy in preclinical models nih.gov. It inhibits proliferation, survival, and migration of MM cell lines and primary cells from multidrug-resistant patients nih.gov. Enzastaurin specifically inhibits the activation of PKC isoforms triggered by stimuli such as phorbol (B1677699) esters, growth factors, and cytokines secreted by bone marrow stromal cells, as well as costimulation with fibronectin, VEGF, or IL-6 nih.gov. Synergistic cytotoxicity has been observed when enzastaurin is combined with bortezomib, and additive or moderate synergistic effects with melphalan (B128) or lenalidomide (B1683929) in preclinical studies nih.gov.
Enzastaurin has been evaluated in phase II clinical trials for previously treated multiple myeloma frontiersin.orgfrontiersin.orgmdpi.com. These studies contribute to the understanding of the clinical potential of PKC inhibitors in this disease setting.
Challenges and Future Directions in Pkc Theta Inhibitor Research
Selectivity and Off-Target Effects
A significant challenge in developing PKC-theta inhibitors is achieving high selectivity over other protein kinase C isoforms and other kinases. nih.goveuropeanpharmaceuticalreview.commdpi.com The catalytic domains of PKC isozymes share considerable homology, making it difficult to design inhibitors that target only PKC-theta. nih.govmdpi.com Early PKC inhibitors, such as staurosporine (B1682477), were largely non-selective, inhibiting multiple kinases. nih.gov While later compounds like enzastaurin (B1662900) showed more selectivity for certain PKC isoforms, they still inhibited other kinases at similar concentrations. nih.gov Sotrastaurin (B1684114) (AEB071), a PKC inhibitor that has progressed in clinical trials, demonstrates strong activity against PKC-theta, PKC-alpha, and PKC-beta, as well as inhibiting over 200 other kinases, including Lck, which is important for early T cell activation. nih.govfrontiersin.org This lack of absolute specificity can lead to off-target effects, potentially causing undesired immunosuppression or other adverse events. europeanpharmaceuticalreview.com Developing novel classes of inhibitors that maintain cytoplasmic signaling but inhibit nuclear function may be required to limit off-target effects. researchgate.netmdpi.com Structure-based rational design approaches have shown promise in developing more potent and selective PKC-theta inhibitors. researchgate.net
Maintaining Beneficial Immune Responses (e.g., Anti-viral Immunity, GvL)
PKC-theta is crucial for the activation of effector T cells involved in undesirable immune responses like autoimmunity and transplant rejection. nih.govfrontiersin.org However, studies using PKC-theta deficient mice have indicated that this kinase is dispensable for beneficial immune responses, such as anti-viral immunity and graft-versus-leukemia (GVL) effects after bone marrow transplantation. frontiersin.orgnih.govjci.org This suggests that selective inhibition of PKC-theta could suppress pathogenic T cell responses while preserving protective immunity. jci.orgnih.gov For example, studies have shown that responses to bacterial and viral agents remain intact in the absence of PKC-theta. nih.gov Similarly, in mouse models of bone marrow transplantation, the GVL effect and the ability of T cells to clear virus infection were maintained despite the absence of PKC-theta. nih.govjci.orgmdpi.com Therefore, a key challenge is to design inhibitors that selectively target the PKC-theta pathways involved in detrimental immune responses without compromising the T cell functions necessary for fighting infections and preventing cancer relapse. nih.gov
Addressing Dual Roles of PKC-theta in Teffs and Tregs
PKC-theta exhibits opposing roles in effector T cells (Teffs) and regulatory T cells (Tregs). In Teffs, PKC-theta promotes inflammation and activation by enhancing NF-κB activation at the immunological synapse. nih.gov Conversely, in Tregs, PKC-theta is sequestered away from the immunological synapse and mediates a negative feedback on their suppressive function. nih.govnih.govnih.govresearchgate.net Consequently, inhibiting PKC-theta can enhance Treg function, potentially offering a synergistic therapeutic effect by simultaneously reducing pathogenic Teff activity and boosting immunosuppressive Treg activity. nih.govgrantome.com Pre-treatment of mouse Tregs with a PKC-theta inhibitor has been shown to increase Treg engraftment. nih.gov Studies using a PKC-theta specific inhibitory compound, C-20, have demonstrated enhanced suppressive function of Tregs from rheumatoid arthritis patients. frontiersin.orgnih.govnih.gov However, there have been conflicting findings regarding the role of PKC-theta in Treg development and function depending on the model system used (e.g., knockout mice versus inhibitor studies). frontiersin.orgnih.gov Addressing this dual role effectively requires a nuanced approach to ensure that the desired enhancement of Treg function is consistently achieved alongside the inhibition of Teffs.
Identification of Novel Binding Sites for Enhanced Specificity
Most current PKC-theta inhibitors are ATP-competitive inhibitors that target the catalytic domain. frontiersin.orgresearchgate.net As mentioned earlier, the high homology in the catalytic domain across PKC isoforms contributes to off-target effects. nih.govmdpi.com Identifying and targeting novel binding sites, such as those in the regulatory domain or sites involved in protein-protein interactions, could offer a strategy to develop more selective inhibitors. nih.govnih.gov The regulatory domain of PKC-theta contains C1a and C1b domains that bind diacylglycerol (DAG) and phorbol (B1677699) esters, and a C2-like domain involved in translocation. nih.gov Inhibitors targeting these regulatory sites or those that disrupt specific protein-protein interactions at the immunological synapse might achieve greater specificity. nih.govnih.gov For instance, strategies that disrupt the interaction between PKC-theta and CD28 have shown promise in selectively inhibiting pathogenic T cells while promoting Treg function. grantome.com Peptide-based inhibitors that modulate the unique intracellular translocation of individual PKC isozymes are also being explored. researchgate.net
Targeting Nuclear vs. Cytoplasmic Function of PKC-theta
PKC-theta is present in both the cytoplasm and the nucleus and has distinct functions in these compartments. nih.govfrontiersin.org While cytoplasmic PKC-theta is crucial for TCR signaling and T cell activation at the immunological synapse, nuclear chromatin-associated PKC-theta (nPKC-theta) has been implicated in different processes, particularly in cancer progression and immunotherapy resistance. mdpi.comnih.govresearchgate.net For example, nPKC-theta has been found to be enriched in circulating tumor cells and associated with poor survival in immunotherapy-resistant metastatic melanoma. nih.gov Targeting nPKC-theta specifically, without affecting its cytoplasmic function in healthy T cells, could be a promising therapeutic strategy. researchgate.netmdpi.comnih.govresearchgate.net A novel peptide inhibitor, nPKC-theta i2, has been designed to selectively inhibit nPKC-theta nuclear translocation while preserving cytoplasmic PKC-theta signaling in healthy T cells. nih.govresearchgate.net This selective targeting of nuclear function represents a new avenue to minimize off-target effects on beneficial T cell responses. researchgate.netmdpi.com Further research is needed to fully understand the distinct roles of cytoplasmic and nuclear PKC-theta and how to selectively target them. frontiersin.org
Combination Therapies
Given the complex nature of immune-mediated diseases and cancer, combination therapies involving PKC-theta inhibitors are being explored. Combining PKC-theta inhibitors with other immunosuppressants or immunotherapies could potentially enhance efficacy and overcome resistance mechanisms. For example, sotrastaurin has been investigated in combination with cyclosporine A in transplant settings. frontiersin.org In the context of cancer, targeting nuclear PKC-theta in combination with chemotherapy or immunotherapy is being explored to address metastasis and reinvigorate dysfunctional T cells. nih.govresearchgate.net The rationale for combination therapy often stems from the ability of PKC-theta inhibition to modulate the tumor microenvironment or enhance the effects of other therapeutic agents. researchgate.net For instance, inhibiting nuclear PKC-theta might reduce mesenchymal gene signatures in tumor cells while simultaneously improving CD8+ T cell function, thereby enhancing the response to immune checkpoint inhibitors. nih.govresearchgate.net
Integration of Artificial Intelligence in Drug Design
The design of selective protein kinase C-theta (PKC-theta) inhibitors presents significant challenges due to the high conservation of the catalytic domain among PKC family members, making it difficult to achieve desired potency and selectivity while avoiding off-target effects exscientia.aieuropeanpharmaceuticalreview.comnih.gov. Artificial intelligence (AI) is increasingly being leveraged to address these challenges and accelerate the drug discovery process for PKC-theta inhibitors qps.comnih.gov.
Generative AI models and generative adversarial networks (GANs) are being used to design novel molecular structures with optimized properties, including desired biological activity, pharmacological profiles, and safety characteristics nih.govalacrita.com. This allows for the exploration of selectivity-focused scaffolds and the rapid design of nominated candidates alacrita.com. For instance, Exscientia utilized their AI generative design platform to identify EXS4318, a this compound, within 11 months, highlighting the potential of AI to significantly reduce the time required for candidate identification exscientia.aieuropeanpharmaceuticalreview.comalacrita.com.
Quantitative Structure-Activity Relationship (QSAR) modeling, often enhanced by ML approaches, aims to establish mathematical relationships between a compound's molecular properties and its biological activity alacrita.com. While the quality of QSAR models is dependent on the available data for a target class, ML has been applied to facilitate this modeling for over 20 years alacrita.com.
The application of machine learning has been validated in the screening of PKC ligands. A machine learning model based on graph-convolutional neural networks was trained and used to screen the PubChem database for PKC ligands, demonstrating the potential of this technology in identifying potential candidates oup.comchemrxiv.org. This approach can help in discovering new scaffolds for PKC ligands with potentially reduced undesirable effects oup.com.
| AI Application in Drug Design | Description | Benefit |
| Virtual Screening | Rapid analysis of large compound libraries to predict biological activity against a target. | Accelerates hit identification and lead optimization. |
| De Novo Molecule Design | Generation of novel molecular structures with desired properties using generative AI models. | Creates potentially more effective and selective drug candidates. |
| QSAR Modeling Enhancement | Using ML to improve the prediction of biological activity based on molecular properties. | Guides the optimization of compound affinity and potency. |
| Synthesis Route Prediction | Predicting efficient chemical synthesis pathways for designed molecules. | Streamlines the manufacturing process. |
| Patient Response Prediction | Analyzing multi-omics data to identify patient populations likely to respond to a drug. | Enables personalized medicine approaches. |
Advanced Preclinical Models
The evaluation of PKC-theta inhibitors relies heavily on preclinical models to assess their efficacy and understand their mechanisms of action in relevant biological contexts frontiersin.org. While traditional in vitro assays and standard animal models have been instrumental, advanced preclinical models are increasingly being employed to provide more physiologically relevant data and improve the translatability of findings to human conditions frontiersin.orgnih.gov.
Mouse models, particularly genetically modified strains such as PKC-theta-deficient (Prkcq−/−) mice, have been crucial in defining the function of PKC-theta in T cell-dependent autoimmunity and evaluating the potential of its inhibition nih.govfrontiersin.orgfrontiersin.orgmdpi.com. Studies using PKC-theta-deficient mice have demonstrated resistance to the induction of various autoimmune diseases, including experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, and collagen-induced arthritis nih.govfrontiersin.org. These models have shown that while PKC-theta is critical for certain T helper cell responses (Th2 and Th17), other immune responses may remain relatively intact in its absence, suggesting that selective PKC-theta inhibition could offer therapeutic benefits without causing broad immunosuppression nih.govfrontiersin.orgmdpi.com.
However, the complexity of in vivo systems and potential compensatory mechanisms can complicate the evaluation of PKC-theta function frontiersin.org. The effectiveness of PKC-theta inhibition can also be dependent on the specific disease model used and the involved T cell subsets frontiersin.orgresearchgate.net.
Advanced preclinical models, such as humanized mouse models and organoids, offer promising avenues for research. Humanized mouse models, where human cells or tissues are introduced into immunodeficient mice, can provide a more relevant context for studying the effects of PKC-theta inhibitors on human immune cells and disease processes frontiersin.orgnih.gov. For example, humanized mouse models have been used to study graft-versus-host disease (GvHD), where the transfer of human peripheral blood mononuclear cells (hPBMCs) into immunodeficient mice leads to an immune-mediated response nih.gov. Such models can be utilized to evaluate the long-term effects of this compound treatment on human immune cells in a living system nih.gov.
Organoids, which are three-dimensional multicellular structures derived from stem cells or primary tissue, can mimic the structure and function of organs in vitro nih.gov. While the direct application of organoids specifically for testing PKC-theta inhibitors is an evolving area, organoid technology is being developed for drug screening and toxicity testing, including the use of human-induced pluripotent stem cell-derived organoids engineered to report cellular responses nih.gov. This technology holds potential for evaluating the effects of PKC-theta inhibitors on specific tissues or immune cell interactions within a more complex, yet controlled, environment than traditional cell cultures.
Tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are also used to evaluate the efficacy of PKC-theta inhibitors, particularly in the context of cancer immunotherapy mdpi.com. These models can help assess the impact of inhibitors on tumor growth and the tumor microenvironment mdpi.com. Future studies may involve investigating PKC-theta inhibitors in immune-competent mouse models to better understand their effects in the presence of an intact immune system mdpi.com.
| Preclinical Model | Description | Application in PKC-theta Research | Advantages | Limitations |
| PKC-theta-Deficient Mice | Genetically modified mice lacking the PKC-theta gene. | Studying the role of PKC-theta in immune responses and disease pathogenesis; evaluating the impact of its absence. | Directly demonstrates the necessity of PKC-theta for specific functions. | Potential for compensatory mechanisms; may not fully reflect human disease. |
| Humanized Mouse Models | Immunodeficient mice engrafted with human cells or tissues. | Evaluating inhibitor effects on human immune cells and disease processes in a living system. | More relevant to human biology than standard mouse models. | Technical complexity; may not fully replicate the human immune system complexity. |
| Organoids | 3D multicellular structures mimicking organ structure and function. | Potential for drug screening and toxicity testing in a more complex in vitro environment. | Provides a more physiologically relevant in vitro system than 2D cultures. | Still an emerging technology; complexity varies depending on the organoid type. |
| Tumor Xenograft Models | Immunodeficient mice implanted with human cancer cells. | Evaluating inhibitor efficacy on tumor growth and the tumor microenvironment, particularly in cancer research. | Allows for in vivo assessment of anti-tumor activity. | Lack of a fully functional human immune system (in standard models). |
Conclusion
Summary of PKC-theta Inhibitor Research Advancements
Research into PKC-theta inhibitors has significantly advanced, driven by the enzyme's pivotal role in T-cell activation and its implications in autoimmune diseases and certain cancers. PKC-theta is critical for effector T-cell function but paradoxically inhibits regulatory T-cell (Treg) activity, making it an attractive therapeutic target for modulating immune responses nih.gov. Inhibiting PKC-theta aims to modulate T-cell activation while preserving immune tolerance .
Early PKC-theta inhibitors, such as sotrastaurin (B1684114) (AEB071), R524, and enzastaurin (B1662900) (Ly317615), were often designed as ATP competitors, blocking the enzyme's catalytic activity nih.govmdpi.com. While these compounds showed promise in preclinical models and some reached clinical trials for conditions like psoriasis and renal transplantation, they often lacked specificity, inhibiting other PKC isoforms like PKC-alpha and PKC-beta nih.govmdpi.commdpi.com. This lack of selectivity has been a major challenge in developing effective PKC inhibitors with minimal off-target effects patsnap.comnih.govresearchgate.net.
More recent research has focused on developing highly potent and selective PKC-theta inhibitors. Structure-based rational design approaches have led to compounds with significantly improved potency and selectivity over closely related PKC isoforms acs.orgresearchgate.net. For example, one such approach yielded a compound with a 1000-fold improvement in potency and 76-fold improvement in selectivity over PKC-delta acs.orgresearchgate.net.
Beyond catalytic inhibition, novel approaches are being explored, including inhibitors that specifically target the nuclear translocation of PKC-theta, aiming to inhibit its pathogenic role in certain cancers while preserving its normal cytoplasmic function in healthy T cells mdpi.com. Research has shown that nuclear PKC-theta is implicated in immunotherapy resistance and can complex with transcription factors like ZEB1 in dysfunctional CD8+ T cells mdpi.com. A novel peptide inhibitor (nPKC-theta-i2) has been designed to selectively inhibit this nuclear translocation mdpi.com.
Several PKC-theta inhibitors are currently in various stages of preclinical and clinical development. EXS4318, a potentially first-in-class, potent, and selective this compound designed using an AI platform, has entered Phase 1 clinical trials for immunology and inflammation indications europeanpharmaceuticalreview.comexscientia.ainasdaq.com. This compound was identified relatively quickly and demonstrated high on-target activity and selectivity in preclinical studies europeanpharmaceuticalreview.comnasdaq.com. Compound C20 is another example of a PKC-theta specific inhibitor that has been reported to increase the suppressive function of Tregs from rheumatoid arthritis patients nih.gov.
The research advancements underscore the potential of targeting PKC-theta for treating a range of immune-mediated diseases and potentially certain cancers, with a growing emphasis on developing highly selective inhibitors and exploring novel mechanisms of action.
Outlook for Therapeutic Development
The outlook for therapeutic development of PKC-theta inhibitors appears promising, driven by the increasing understanding of PKC-theta's specific roles in disease pathogenesis and advancements in drug design strategies. The critical role of PKC-theta in T-cell activation, particularly in autoimmune responses, positions its inhibitors as potential treatments for conditions like rheumatoid arthritis, psoriasis, multiple sclerosis, and transplant rejection nih.govnih.govontosight.ai. Furthermore, its emerging function in cancer, especially in mediating immunotherapy resistance, opens avenues for its use in oncology, potentially in combination with existing therapies mdpi.commdpi.comresearchgate.net.
A key challenge in the past has been achieving sufficient selectivity among the various PKC isoforms to avoid off-target effects patsnap.comnih.govresearchgate.net. However, recent advancements in structure-based design and the use of advanced technologies like AI in drug discovery are leading to the identification of more selective and potent candidates acs.orgresearchgate.neteuropeanpharmaceuticalreview.comexscientia.ainasdaq.com. The development of inhibitors that target specific aspects of PKC-theta function, such as nuclear translocation, represents a novel strategy to potentially enhance efficacy and reduce side effects mdpi.com.
The progression of compounds like EXS4318 into clinical trials highlights the tangible movement towards evaluating the therapeutic potential of these inhibitors in humans europeanpharmaceuticalreview.comexscientia.ainasdaq.com. The success of these early-stage trials will be crucial in validating PKC-theta as a druggable target for specific indications.
Future therapeutic development is likely to focus on several key areas:
Enhanced Selectivity: Continued efforts to design inhibitors with high specificity for PKC-theta to minimize off-target effects and improve safety profiles.
Novel Mechanisms: Exploration of inhibitors targeting different aspects of PKC-theta function beyond catalytic activity, such as its localization or interaction with specific protein partners.
Combination Therapies: Investigating the potential of combining PKC-theta inhibitors with other therapeutic agents, particularly in complex diseases like cancer and severe autoimmune disorders.
Patient Stratification: Identifying biomarkers that can predict patient response to PKC-theta inhibitors to enable personalized medicine approaches.
While challenges remain in translating preclinical findings into successful clinical outcomes, the ongoing research and the entry of more selective candidates into clinical evaluation suggest a positive trajectory for the therapeutic development of PKC-theta inhibitors. The potential to selectively modulate immune responses or target specific disease pathways driven by aberrant PKC-theta activity offers hope for new treatment options in areas with significant unmet medical needs.
Q & A
Q. What experimental assays are critical for evaluating PKC-theta inhibitor potency and selectivity in vitro?
Methodological Answer:
- Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to measure IC50 values against PKC-theta and related kinases (e.g., PKC-α, PKC-δ) to assess selectivity .
- Employ biochemical assays (e.g., fluorescence polarization) to quantify target engagement. For example, compound 20 (IC50 = 18 nM) showed >100-fold selectivity over PKC-α and PKC-δ .
- Validate cellular activity using T-cell activation models (e.g., IL-2 suppression assays), where PKC-theta inhibitors like EXS4318 demonstrated IC50 values <50 nM in primary human T-cells .
Q. How can researchers optimize solubility and stability of PKC-theta inhibitors for in vivo studies?
Methodological Answer:
- Solubility screening in DMSO (e.g., 62.5 mg/mL for a this compound with molecular weight 454.4 g/mol) is critical for stock solutions .
- For in vivo formulations, use blends like 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline to enhance bioavailability .
- Stability testing under varying temperatures (-20°C for powder, -80°C for solutions) ensures compound integrity over 2–3 years .
Advanced Research Questions
Q. What strategies address conflicting data on this compound potency across biochemical vs. cellular assays?
Methodological Answer:
- Perform orthogonal validation using surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) independent of enzymatic activity .
- Analyze cellular permeability via Caco-2 assays; discrepancies may arise from poor membrane penetration despite high biochemical potency .
- Investigate off-target effects using phosphoproteomics (e.g., SILAC labeling) to identify unintended kinase modulation .
Q. How can AI-driven drug design overcome historical challenges in this compound development?
Methodological Answer:
- Exscientia’s platform integrated multi-parametric optimization (e.g., cross-species PK/PD, kinase selectivity) to design EXS4318, achieving >1,000-fold selectivity over PKC-α/δ within 11 months .
- Use generative chemistry models to explore chemical space efficiently; EXS4318 was the 150th molecule synthesized, bypassing traditional high-throughput screening bottlenecks .
- Predictive algorithms for human dose projection (e.g., composite of rodent/monkey clearance and potency) reduce translational risks .
Q. What in vivo models best recapitulate PKC-theta’s role in autoimmune diseases for therapeutic validation?
Methodological Answer:
- Use T-cell-dependent models like collagen-induced arthritis (CIA) in mice, where PKC-theta inhibition reduces IL-17/IFN-γ production and synovitis .
- Validate in humanized immune system (HIS) mice engrafted with patient-derived T-cells to assess species-specific pharmacology .
- Monitor target engagement via pharmacodynamic biomarkers (e.g., phosphorylation of PKC-theta substrates like CARMA1) in lymphoid tissues .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies in reported IC50 values for PKC-theta inhibitors?
Methodological Answer:
- Compare assay conditions: Compound 20 (IC50 = 18 nM) was tested in a 10-µM ATP buffer , while another inhibitor (IC50 = 12 nM) used 1-µM ATP, affecting apparent potency .
- Normalize data using reference inhibitors (e.g., staurosporine) to control for batch-to-batch variability .
- Reconcile cellular vs. biochemical IC50 differences by accounting for intracellular ATP concentrations (~3 mM) in T-cells .
Experimental Design Considerations
Q. What statistical frameworks ensure rigor in this compound studies?
Methodological Answer:
- Apply Bonferroni correction for kinase selectivity screens to minimize false positives (e.g., testing 468 kinases at α = 0.01) .
- Report effect sizes (e.g., Cohen’s d for IL-2 suppression) alongside p-values to distinguish clinical relevance from statistical significance .
- Use Bayesian PK/PD modeling to integrate prior data (e.g., rodent half-life) with early-phase clinical results for dose optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
